molecular formula C14H14O4 B13998728 Methyl 6,7-dimethoxynaphthalene-2-carboxylate CAS No. 76886-86-7

Methyl 6,7-dimethoxynaphthalene-2-carboxylate

Cat. No.: B13998728
CAS No.: 76886-86-7
M. Wt: 246.26 g/mol
InChI Key: TULPQRWJLLDMQC-UHFFFAOYSA-N
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Description

Methyl 6,7-dimethoxynaphthalene-2-carboxylate is an organic compound with the molecular formula C14H14O4 It is a derivative of naphthalene, characterized by the presence of methoxy groups at the 6th and 7th positions and a carboxylate ester group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6,7-dimethoxynaphthalene-2-carboxylate typically involves the esterification of 6,7-dimethoxynaphthalene-2-carboxylic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 6,7-dimethoxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can introduce halogens or nitro groups onto the naphthalene ring .

Scientific Research Applications

Methyl 6,7-dimethoxynaphthalene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 6,7-dimethoxynaphthalene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to modulate biological activity .

Comparison with Similar Compounds

    2,7-Dimethoxynaphthalene: Similar in structure but lacks the carboxylate ester group.

    1,4-Dimethoxynaphthalene: Another derivative with methoxy groups at different positions.

    Methyl 1,3,7-trimethoxynaphthalene-2-carboxylate: Contains an additional methoxy group.

Uniqueness: Methyl 6,7-dimethoxynaphthalene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

methyl 6,7-dimethoxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-16-12-7-9-4-5-10(14(15)18-3)6-11(9)8-13(12)17-2/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULPQRWJLLDMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=C1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300393
Record name methyl 6,7-dimethoxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76886-86-7
Record name MLS002920378
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 6,7-dimethoxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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